3-(Aminomethyl)-1-methyl-2-piperidinone hydrochloride

Description

Systematic Nomenclature and CAS Registry Information

The compound is formally named 3-(aminomethyl)-1-methyl-2-piperidinone hydrochloride , with the CAS Registry Number 89940-85-2 . Synonyms include This compound and MFCD26959485 . The hydrochloride form indicates the presence of a chloride counterion, which is critical for its stability and solubility.

Key identifiers:

- IUPAC Name: this compound

- Synonyms: 3-(Aminomethyl)-1-methylpiperidin-2-one hydrochloride

- CAS RN: 89940-85-2

- Molecular Formula (Base): C₇H₁₄N₂O

- Molecular Formula (Hydrochloride Salt): C₇H₁₅ClN₂O

Molecular Formula and Weight Analysis

The molecular formula of the hydrochloride salt is C₇H₁₅ClN₂O , with a molecular weight of 178.66 g/mol . This includes the contributions of the base compound (C₇H₁₄N₂O) and the hydrochloride ion (HCl).

| Component | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Base Compound | C₇H₁₄N₂O | 142.20 |

| Hydrochloride Salt | C₇H₁₅ClN₂O | 178.66 |

The hydrochloride form enhances ionic properties, making the compound more suitable for dissolution in polar solvents.

Crystallographic Data and Conformational Isomerism

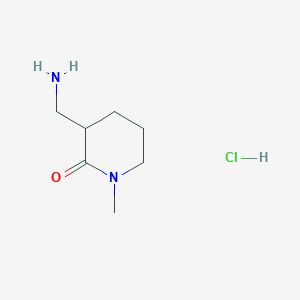

Crystallographic data for this compound are not explicitly reported in the provided sources. However, its structure can be inferred from the SMILES notation O=C1N(C)CCCC1CN.[H]Cl , which describes a six-membered piperidinone ring with:

- A methyl group at position 1.

- An aminomethyl group (-CH₂NH₂) at position 3.

- A hydrochloride counterion (Cl⁻) associated with the amine group.

Conformational isomerism may arise due to the flexibility of the piperidinone ring and the spatial arrangement of substituents. However, specific X-ray diffraction or computational studies confirming this are unavailable in the current literature.

Spectroscopic Characterization

While detailed spectroscopic data (NMR, IR, MS) are not provided in the sources, the compound’s structural features suggest the following analytical signatures:

Nuclear Magnetic Resonance (NMR):

- ¹H NMR:

- Peaks for the methyl group (δ ~1.3–1.5 ppm, singlet).

- Peaks for the piperidinone ring protons (δ ~2.0–3.5 ppm, multiplets).

- Peaks for the aminomethyl group (δ ~1.5–2.0 ppm, broad singlet for NH₂).

- ¹³C NMR:

- Carbonyl signal at δ ~170–175 ppm (C=O).

- Methyl and methylene carbons in the δ ~20–50 ppm range.

Infrared (IR) Spectroscopy:

- Amide C=O stretch: ~1,650–1,700 cm⁻¹.

- N-H stretches: ~3,300–3,500 cm⁻¹ (broad peaks for NH₂).

Mass Spectrometry (MS):

- Molecular ion peak: m/z ~178 (C₇H₁₅ClN₂O⁺).

- Fragment ions corresponding to the loss of HCl (m/z ~142) and other characteristic cleavages.

Properties

IUPAC Name |

3-(aminomethyl)-1-methylpiperidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-9-4-2-3-6(5-8)7(9)10;/h6H,2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONVNHVSHAXGMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-methyl-2-piperidinone hydrochloride typically involves the reaction of 1-methyl-2-piperidinone with formaldehyde and a primary amine under acidic conditions. The reaction proceeds through a Mannich reaction, which is a three-component reaction involving the amino alkylation of an acidic proton next to a carbonyl group by formaldehyde and a primary or secondary amine .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-methyl-2-piperidinone hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Scientific Research Applications

-

Synthesis of Pharmaceutical Compounds

- This compound serves as an intermediate in the synthesis of various pharmaceutical agents. It is particularly useful in the development of piperidine derivatives, which are integral to many drugs targeting neurological conditions and other therapeutic areas .

- Example : The compound has been utilized in the synthesis of donepezil, a medication used for Alzheimer's disease treatment, showcasing its importance in medicinal chemistry .

-

Organic Synthesis

- 3-(Aminomethyl)-1-methyl-2-piperidinone hydrochloride is employed in several cross-coupling reactions , including the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds essential for constructing complex organic molecules.

- Its unique structure allows it to participate in various chemical reactions that enhance the synthesis of more complex piperidine derivatives.

-

Biological Activity

- Research indicates that piperidine derivatives exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. The presence of both amino and hydroxyl groups in this compound may enhance its reactivity and biological efficacy compared to other derivatives .

- Interaction studies have shown that this compound can bind to various biological targets, making it a candidate for further pharmacological exploration.

Case Study 1: Drug Development

In a study focusing on the synthesis of new piperidine-based drugs, researchers utilized this compound as a key intermediate. The resulting compounds exhibited promising activity against specific targets related to neurodegenerative diseases. This highlights the compound's role as a building block in drug discovery processes.

Case Study 2: Synthetic Methodologies

A recent publication detailed innovative synthetic methodologies incorporating this compound. Researchers demonstrated its utility in a one-pot sequential reaction that combined Suzuki-Miyaura coupling with hydrogenation, yielding high-efficiency products under mild conditions. This method not only streamlined the synthesis process but also increased overall yields .

Comparison with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Piperidinone | Basic piperidine structure | Lacks hydroxyl or amino substitutions |

| 3-Hydroxy-1-methylpiperidinone | Hydroxyl group present | Does not contain an amino group |

| 4-Aminopiperidine | Amino group at the 4-position | Different position of amino substitution |

| N-Methylpiperidinone | Methyl substitution at nitrogen | No hydroxyl or amino functionalities |

The combination of both amino and hydroxyl groups on the piperidine ring in this compound enhances its reactivity and potential biological activity compared to other derivatives.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-methyl-2-piperidinone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also interact with receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Key Observations:

- Ring Size: Piperidinone derivatives (six-membered) generally exhibit greater conformational flexibility compared to pyrrolidinone (five-membered) analogs like 1-Aminopyrrolidin-2-one HCl, which may influence binding affinity in biological targets .

- Substitution Position: Shifting the aminomethyl group from position 3 to 4 or 6 alters steric and electronic interactions. For example, 4-substituted analogs may exhibit distinct hydrogen-bonding patterns in enzyme inhibition .

- Salt Form: Dihydrochloride salts (e.g., 4-(Aminomethyl)-1-methyl-2-piperidinone diHCl) enhance aqueous solubility but may require adjustments in synthetic protocols to avoid over-acidification .

Research and Application Insights

Pharmacological Potential

- 3-(Aminomethyl)-1-methyl-2-piperidinone HCl: Limited direct studies exist, but its structure suggests utility in designing GABA receptor modulators or kinase inhibitors. The primary amine facilitates covalent conjugation to pharmacophores .

- 4-Substituted Analogs: Compounds like 4-(Aminomethyl)-1-methyl-2-piperidinone diHCl are highlighted for versatility in agrochemicals and material science, possibly due to improved stability in polar solvents .

- Pyrrolidinone Derivatives: Smaller rings (e.g., 1-Aminopyrrolidin-2-one HCl) are often used in CNS drug discovery for their ability to penetrate the blood-brain barrier .

Biological Activity

3-(Aminomethyl)-1-methyl-2-piperidinone hydrochloride (CAS No. 89940-85-2) is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which enable it to interact with various biological targets, leading to potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring with an amino group and a methyl substituent, contributing to its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine. It has been shown to inhibit acetylcholinesterase, which is crucial for the breakdown of acetylcholine in synaptic clefts. This inhibition can enhance cholinergic signaling, making it a candidate for conditions like Alzheimer's disease.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives have been shown to induce apoptosis through mechanisms involving reactive oxygen species (ROS) accumulation and caspase activation .

Table 1: Cytotoxic Activity of Piperidine Derivatives

| Compound | Cell Lines Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(Aminomethyl)-1-methyl-2-piperidinone HCl | A549, HeLa, MCF-7 | 10-20 | Apoptosis via ROS and caspase activation |

| Piperidone 2608 | Lymphoma, Colon Cancer | 5-15 | Proteasome inhibition, apoptosis |

| Piperidone 2610 | Various Cancer Cell Lines | 8-12 | Induction of ROS, cell cycle arrest |

Neuroprotective Effects

The neuroprotective properties of this compound are also notable. By inhibiting acetylcholinesterase, it may help in preserving cognitive function in neurodegenerative diseases. Studies suggest that similar piperidine compounds can improve memory retention and cognitive performance in animal models .

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results demonstrated significant cytotoxicity against leukemia and solid tumors, with mechanisms involving apoptosis and proteasome inhibition being elucidated .

Case Study 2: Neuroprotection

In a model of Alzheimer's disease, the administration of this compound resulted in improved cognitive function and reduced amyloid-beta plaque formation. The study concluded that the compound's ability to enhance cholinergic transmission could be beneficial in managing symptoms associated with neurodegeneration .

Q & A

Q. How can researchers design a synthetic route for 3-(Aminomethyl)-1-methyl-2-piperidinone hydrochloride while minimizing impurities?

Methodological Answer: A multi-step synthesis approach is recommended, starting with the preparation of intermediates such as 1-methyl-2-piperidinone. Introduce the aminomethyl group via reductive amination using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride). Critical steps include:

- Intermediate purification: Use column chromatography or recrystallization to isolate intermediates (e.g., analogous to methods for 4-MPHP hydrochloride in ).

- Impurity control: Monitor by HPLC with UV detection (210–254 nm) and compare retention times against known impurities (e.g., risperidone intermediates in ).

- Final salt formation: React the free base with HCl in anhydrous ether to precipitate the hydrochloride salt, ensuring stoichiometric equivalence .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer: Combine spectroscopic and chromatographic methods:

- NMR (¹H/¹³C): Confirm structural integrity by comparing chemical shifts to analogous piperidinone derivatives (e.g., 2-aminomethylpyrimidine hydrochloride in ).

- Mass spectrometry (HRMS): Validate molecular weight (expected ~192.68 g/mol for free base + HCl).

- X-ray crystallography: Resolve stereochemical ambiguities using monoclinic crystallization conditions (P21/c or P21/n space groups, as in ).

- HPLC purity assessment: Use a C18 column with ammonium acetate buffer (pH 6.5) and UV detection, as described for pharmacopeial standards in .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hygroscopic degradation. Avoid exposure to light and humidity (similar to protocols for piperidine derivatives in ).

- Safety protocols: Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, rinse immediately with water for ≥15 minutes (as per SDS guidelines in and ) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

Methodological Answer: Leverage quantum chemical calculations (e.g., DFT) to:

- Predict reaction pathways: Identify low-energy intermediates using software like Gaussian or ORCA.

- Screen solvents and catalysts: Compare activation energies for reductive amination in polar aprotic (DMF) vs. protic (MeOH) solvents.

- Validate with experimental data: Use ICReDD’s feedback loop () to refine computational models based on observed yields and impurity profiles .

Q. How to resolve contradictions in reported solubility data for this compound?

Methodological Answer:

- Systematic solubility testing: Perform experiments in buffered solutions (pH 1–12) at 25°C and 37°C, using UV-Vis spectroscopy or gravimetric analysis.

- Data normalization: Account for batch-to-batch variability (e.g., crystallinity differences, as seen in ) by standardizing salt formation protocols.

- Meta-analysis: Cross-reference datasets from multiple sources (e.g., PubChem, academic journals) while excluding unreliable vendors (per user constraints) .

Q. What strategies can elucidate the degradation mechanisms of this compound under oxidative stress?

Methodological Answer:

- Forced degradation studies: Expose the compound to H₂O₂ (3% v/v), UV light (254 nm), and elevated temperatures (40–60°C).

- LC-MS/MS analysis: Identify degradation products (e.g., N-oxide or cleavage products) using high-resolution tandem mass spectrometry.

- Kinetic modeling: Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Q. How can researchers assess the stereochemical purity of this compound?

Methodological Answer:

Q. What in vitro assays are suitable for preliminary toxicity screening of this compound?

Methodological Answer:

- Cytotoxicity: Use MTT assays on HEK-293 or HepG2 cells, with IC₅₀ determination.

- hERG inhibition: Screen for cardiac toxicity via patch-clamp electrophysiology.

- Ames test: Evaluate mutagenicity in Salmonella typhimurium strains TA98/TA100 (per OECD 471 guidelines) .

Q. How to design a stability-indicating method (SIM) for this compound?

Methodological Answer:

- HPLC-DAD method: Optimize gradient elution (e.g., 0.1% TFA in H₂O:ACN) to separate degradants. Validate per ICH Q2(R1) guidelines for specificity, linearity (R² > 0.999), and LOQ (<0.05%).

- Forced degradation correlation: Ensure resolution of all degradation peaks from the main compound (as in ) .

Q. How can machine learning improve the scalability of this compound synthesis?

Methodological Answer:

- Dataset curation: Compile reaction parameters (temperature, solvent, catalyst) and yields from historical lab records.

- Neural network training: Use platforms like Chemprop to predict optimal conditions for scale-up (e.g., 10 g → 1 kg batches).

- Robustness testing: Validate models with cross-lab reproducibility studies, addressing outliers via SHAP analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.